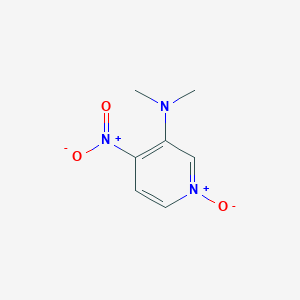

3-(Dimethylamino)-4-nitropyridine 1-oxide

Descripción

Significance of Pyridine (B92270) N-Oxide Architectures in Heterocyclic Chemistry

Pyridine N-oxides are a versatile and important class of compounds in the field of heterocyclic chemistry. researchgate.netresearchgate.net Their significance stems from their unique electronic properties, which render them more reactive toward both electrophilic and nucleophilic reagents compared to their parent pyridines. researchgate.netsemanticscholar.org The N-oxide functional group, consisting of a dative bond between the nitrogen and oxygen atoms, alters the electron distribution within the pyridine ring. This modification enhances the reactivity at the C2 and C4 positions, making these sites susceptible to a wide range of chemical transformations. wikipedia.orgbhu.ac.in

The increased reactivity profile makes pyridine N-oxides invaluable synthetic intermediates for producing substituted pyridines, which are structural motifs found in numerous natural products, pharmaceuticals, and functional materials. researchgate.netsemanticscholar.org By first forming the N-oxide, chemists can introduce functional groups onto the pyridine ring that would be difficult or impossible to add directly to pyridine itself. Following functionalization, the N-oxide group can be readily removed through deoxygenation, providing access to a diverse array of substituted pyridine derivatives. bhu.ac.in Furthermore, pyridine N-oxides themselves serve as ligands in coordination chemistry and have been incorporated into various biologically active molecules. wikipedia.orgarkat-usa.orgresearchgate.net

Overview of Electronically Activated Pyridine N-Oxides

The electronic nature of the pyridine N-oxide moiety is complex; it can act as both an electron-donating and an electron-withdrawing group through resonance and inductive effects. The oxygen atom can donate a lone pair of electrons into the aromatic system, increasing the electron density at the C2 and C4 positions and making them nucleophilic. Conversely, the positively charged nitrogen atom inductively withdraws electron density from the ring. This dual reactivity allows for both electrophilic and nucleophilic substitution reactions. bhu.ac.in

An "electronically activated" pyridine N-oxide typically refers to a derivative bearing additional substituents that further modulate the ring's reactivity. These substituents can be either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (–NO₂) strongly decrease the electron density of the ring, making it highly susceptible to nucleophilic attack. For example, in 4-nitropyridine (B72724) 1-oxide, the C4 position is exceptionally electrophilic, and the nitro group can act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Electron-Donating Groups (EDGs): Substituents like amino (–NH₂) or dimethylamino (–N(CH₃)₂) groups increase the electron density of the ring, further enhancing its reactivity towards electrophiles.

When both EDGs and EWGs are present on the pyridine N-oxide ring, a "push-pull" system is created. This electronic arrangement leads to highly polarized molecules with unique reactivity, making them valuable substrates for complex organic synthesis.

Contextualization of 3-(Dimethylamino)-4-nitropyridine 1-oxide within the Pyridine N-Oxide Class

The compound this compound is a prime example of a highly activated, polysubstituted pyridine N-oxide. Its structure incorporates three key features that dictate its chemical behavior:

The N-oxide group: This functional group activates the pyridine ring, as previously discussed.

A nitro group (–NO₂) at the C4 position: As a powerful electron-withdrawing group, it significantly lowers the electron density of the ring, particularly at the C4 position, making it highly electrophilic.

A dimethylamino group (–N(CH₃)₂) at the C3 position: This is a strong electron-donating group that "pushes" electron density into the ring via resonance.

The juxtaposition of the strong electron-donating dimethylamino group and the potent electron-withdrawing nitro group, combined with the inherent properties of the N-oxide, creates a highly polarized and reactive molecule. The dimethylamino group enhances the leaving group ability of the nitro group at the adjacent C4 position, making this compound an exceptionally reactive substrate for nucleophilic aromatic substitution reactions. This tailored electronic structure makes it a specialized building block in organic synthesis for creating complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance | Melting Point (°C) |

|---|---|---|---|---|---|

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Colorless liquid | -41.6 |

| Pyridine 1-oxide | 694-59-7 | C₅H₅NO | 95.10 | Colorless solid | 65-66 |

| 4-Nitropyridine 1-oxide | 1124-33-0 | C₅H₄N₂O₃ | 140.09 | Solid | 159-162 |

| This compound | 2883-56-9 | C₇H₉N₃O₃ | 183.17 | Data not available | Data not available |

Historical Perspectives on Nitropyridine N-Oxide Synthesis and Reactivity

The history of nitropyridine N-oxides is intrinsically linked to the discovery and exploration of pyridine N-oxide itself. The first synthesis of pyridine N-oxide was reported by Jakob Meisenheimer in 1926, who achieved the oxidation of pyridine using peroxybenzoic acid. wikipedia.org This discovery opened a new chapter in heterocyclic chemistry, as it was soon realized that the N-oxide was more than just an oxidation product; it was a gateway to new reactivity. scripps.edu

Researchers subsequently found that pyridine N-oxide undergoes electrophilic substitution, such as nitration, much more readily than pyridine. While pyridine itself is deactivated towards nitration, pyridine N-oxide can be nitrated with a mixture of sulfuric acid and fuming nitric acid to selectively produce 4-nitropyridine 1-oxide. bhu.ac.inresearchgate.net This regioselectivity, favoring the C4 position over the C2 position, was a significant finding. researchgate.net

The synthesis of 4-nitropyridine 1-oxide became a pivotal development. Early studies demonstrated that the nitro group in this compound is remarkably labile and can be easily displaced by a wide variety of nucleophiles (e.g., halides, alkoxides, amines). researchgate.netrsc.org This high reactivity in SNAr reactions established 4-nitropyridine 1-oxide as a cornerstone intermediate for the preparation of a vast range of 4-substituted pyridines and their N-oxides. researchgate.net Over the decades, synthetic methods have been refined, with reagents like potassium nitrate (B79036) in sulfuric acid being used as alternative nitrating systems to improve reaction conditions. google.comorgsyn.orgpatsnap.com This foundational work on the synthesis and reactivity of simple nitropyridine N-oxides paved the way for the development of more complex and electronically tuned derivatives like this compound.

Table 2: Key Historical Developments in Nitropyridine N-Oxide Chemistry

| Date | Development | Significance | Reference |

|---|---|---|---|

| 1926 | First synthesis of Pyridine 1-oxide by Jakob Meisenheimer. | Opened the field of pyridine N-oxide chemistry. | wikipedia.org |

| Mid-20th Century | Development of methods for the nitration of Pyridine 1-oxide. | Established a reliable route to 4-Nitropyridine 1-oxide, a key synthetic intermediate. | bhu.ac.inresearchgate.net |

| Mid-20th Century | Discovery of high reactivity of 4-Nitropyridine 1-oxide in SNAr reactions. | Enabled the synthesis of diverse 4-substituted pyridines by displacing the nitro group. | researchgate.net |

| Late 20th/Early 21st Century | Refinement of nitration procedures using alternative reagents (e.g., KNO₃/H₂SO₄). | Improved reaction safety and efficiency for industrial and laboratory synthesis. | google.comorgsyn.orgpatsnap.com |

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-4-nitro-1-oxidopyridin-1-ium-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-8(2)7-5-9(11)4-3-6(7)10(12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOXNCSCJNAVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398570 | |

| Record name | 3-Pyridinamine, N,N-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2883-56-9 | |

| Record name | 3-Pyridinamine, N,N-dimethyl-4-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Diffraction Analysis for Structural Elucidation of 3 Dimethylamino 4 Nitropyridine 1 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopic Analysis of Pyridine (B92270) N-Oxide Derivatives

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the electronic environment of hydrogen atoms in a molecule. In pyridine N-oxide derivatives, the chemical shifts of the ring protons are significantly influenced by the electronic effects of both the N-oxide group and other substituents. The N-oxide function generally causes a downfield shift for the α-protons (at C2 and C6) and a smaller effect on the β- (C3, C5) and γ-protons (C4) compared to the parent pyridine.

For 3-(Dimethylamino)-4-nitropyridine 1-oxide, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The powerful electron-donating dimethylamino group at position 3 and the strong electron-withdrawing nitro group at position 4 create a significant electronic push-pull system, which, combined with the N-oxide group, leads to a complex chemical shift pattern.

The protons at positions 2, 5, and 6 of the pyridine ring are anticipated to exhibit chemical shifts influenced by these competing effects. For comparison, in the parent pyridine N-oxide, aromatic protons appear in the range of δ 7.35-8.27 ppm. rsc.org In 3-methyl-4-nitropyridine (B157339) 1-oxide, the ring protons are observed in clusters between 8 and 9 ppm. researchgate.net The dimethylamino group's protons would appear as a sharp singlet, typically further upfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | Downfield region | Doublet |

| H-5 | Downfield region | Doublet of doublets |

| H-6 | Downfield region | Doublet |

Note: This table is predictive and based on the analysis of similar structures. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis of Pyridine N-Oxide Derivatives

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy maps the carbon framework of a molecule. The formation of a pyridine N-oxide typically results in an upfield shift for the carbon atoms at the 2-, 4-, and 6-positions and a downfield shift for the carbons at the 3- and 5-positions, reflecting a substantial change in the electronic configuration of the ring. cdnsciencepub.comresearchgate.net

In this compound, the substituent effects are pronounced. The carbon atom attached to the electron-donating dimethylamino group (C-3) would experience a significant shielding effect (upfield shift), while the carbon bonded to the electron-withdrawing nitro group (C-4) would be deshielded (downfield shift). The chemical shifts of the other ring carbons (C-2, C-5, C-6) and the methyl carbons will also be characteristic. For reference, the carbon signals for the parent pyridine N-oxide are found at δ 125.3, 125.5, and 138.5 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~140-150 |

| C-3 | ~120-130 |

| C-4 | ~145-155 |

| C-5 | ~115-125 |

| C-6 | ~135-145 |

Note: This table is predictive and based on substituent effects observed in related pyridine N-oxide derivatives.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its distinct functional moieties.

Key vibrational modes include the stretching of the N-O bond of the N-oxide group, the symmetric and asymmetric stretches of the nitro (NO₂) group, C-N stretching of the dimethylamino group, and various vibrations of the aromatic ring. The N-O stretching vibration in pyridine N-oxides typically appears in the 1200-1300 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the NO₂ group are strong and characteristically found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium-Weak |

| NO₂ Asymmetric Stretch | ~1550 | Strong |

| Aromatic C=C and C=N Stretch | 1400 - 1600 | Medium-Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| N⁺-O⁻ Stretch (N-oxide) | 1200 - 1300 | Strong |

Note: The exact positions of the peaks can be influenced by the electronic interactions between the substituents and the solid-state packing effects.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Determination of Crystal Lattice Parameters and Molecular Conformation

While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds, such as 3-methyl-4-nitropyridine 1-oxide (POM), provides valuable insight. POM crystallizes in the orthorhombic space group P2₁2₁2₁, which is non-centrosymmetric. researchgate.netnih.gov It is plausible that this compound would also crystallize in a non-centrosymmetric space group due to its highly polar nature.

The molecular conformation would be defined by the geometry of the pyridine N-oxide ring and the orientation of its substituents. The pyridine ring is expected to be nearly planar. The strong intramolecular electronic interactions between the dimethylamino and nitro groups may cause slight distortions from ideal planarity. The N-O bond length of the N-oxide and the N-O bond lengths within the nitro group, along with the C-N bonds, would be key parameters defining the molecular structure.

Table 4: Crystallographic Data for the Analogous Compound 3-Methyl-4-nitropyridine 1-oxide (POM)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P 2₁ 2₁ 2₁ | nih.gov |

| a (Å) | 21.3830 | nih.gov |

| b (Å) | 6.1278 | nih.gov |

| c (Å) | 5.1462 | nih.gov |

| α (°) | 90.00 | nih.gov |

| β (°) | 90.00 | nih.gov |

Electron Density Distribution and Electrostatic Potential Mapping

The electron density distribution provides a detailed picture of the bonding and electronic properties within a molecule. For this compound, the distribution is expected to be highly polarized. Studies on 4-nitropyridine (B72724) N-oxide have shown that the electron-withdrawing nitro group significantly affects the electron density of the ring and shortens the semipolar N→O bond. nih.govbohrium.com

In the target molecule, the electron-donating dimethylamino group at the C-3 position will push electron density into the ring, while the N-oxide and the nitro group at C-4 will strongly pull electron density away. This "push-pull" effect creates a molecule with a large dipole moment and specific regions of high and low electron density.

An electrostatic potential map would visually represent these features. A high electron density (negative potential, typically colored red) would be concentrated around the oxygen atoms of the N-oxide and the nitro group. researchgate.net A lower electron density (positive potential, typically colored blue) would be expected near the hydrogen atoms of the ring and the dimethylamino group. This charge distribution is critical for understanding the molecule's reactivity and its intermolecular interactions in the solid state.

Applications in Organic Synthesis and Materials Science Excluding Pharmacological Applications

Role of Pyridine (B92270) N-Oxides as Catalysts in Organic Transformations

Pyridine N-oxides have emerged as a significant class of organocatalysts. The N-oxide moiety enhances the nucleophilicity of the oxygen atom while influencing the electronic properties of the pyridine ring, making these compounds effective catalysts in a variety of organic reactions. acs.orgthieme-connect.de The oxygen atom in pyridine N-oxide is more nucleophilic than the nitrogen atom in the corresponding parent pyridine, a feature that is central to its catalytic activity. acs.org

Chiral Pyridine N-Oxide Catalysts in Asymmetric Synthesis (e.g., acyl transfer reactions, dynamic kinetic resolution)

Chiral pyridine N-oxides have been successfully employed as efficient nucleophilic organocatalysts in asymmetric synthesis, achieving high levels of stereocontrol. A notable application is in the acylative dynamic kinetic resolution (DKR) of various compounds. acs.orgacs.org

Researchers have designed and synthesized chiral 4-aryl-pyridine-N-oxide (ArPNO) catalysts that have proven highly effective. For instance, in the DKR of azoles, aldehydes, and anhydrides, a 3,5-dimethylphenyl-derived ArPNO catalyst (at 5 mol %) facilitated the formation of 2,5-disubstituted tetrazole hemiaminal esters with impressive results. acs.orgfigshare.com This system demonstrates the high efficiency of such catalysts in creating stereochemically complex molecules.

Table 1: Performance of a Chiral ArPNO Catalyst in Acylative Dynamic Kinetic Resolution

| Yield | Diastereomeric Ratio (rr) | Enantiomeric Excess (ee) |

|---|---|---|

| Up to 93% | >20:1 | 99% |

Data sourced from studies on the dynamic kinetic resolution of azoles, aldehydes, and anhydrides using a 3,5-dimethylphenyl-derived ArPNO catalyst. acs.orgfigshare.com

The success of these catalysts overcomes previous limitations where a strong dialkylamino group at the C-4 position was considered essential for catalytic activity in acyl transfer reactions. By replacing this group with an aryl substituent, structural diversity is increased, allowing for the development of a broader range of effective chiral catalysts. acs.org The stereoselectivity achieved with these chiral ArPNO catalysts can be significantly higher than that of related chiral 4-(dimethylamino)pyridine (DMAP) or DMAP-N-oxide catalysts. acs.org

Nucleophilic Organocatalysis Mediated by Pyridine N-Oxides

The catalytic action of pyridine N-oxides in nucleophilic processes is rooted in the high nucleophilicity of the N-oxide oxygen atom. acs.org Mechanistic studies, supported by density functional theory (DFT) calculations, reveal that in acyl transfer reactions, the pyridine N-oxide oxygen attacks the acylating agent (e.g., an anhydride) to form a highly reactive O-acyloxypyridinium cation intermediate. This intermediate is then attacked by the nucleophile (e.g., an alcohol or amine), transferring the acyl group and regenerating the catalyst. acs.orgrsc.org

The rate-determining and enantio-determining step in these reactions is typically the nucleophilic substitution on the O-acyloxypyridinium cation. acs.orgrsc.org The superior nucleophilic character of the N-oxide oxygen compared to the pyridine nitrogen is a key factor for the high efficiency of these catalysts. Natural bond orbital analysis shows that the natural atomic charge on the oxygen atom of a 4-substituted pyridine-N-oxide is more negative than that on the nitrogen atom of the analogous 4-substituted pyridine, confirming its greater nucleophilicity. acs.org

Synthetic Intermediates for Complex Organic Molecules

Pyridine N-oxides are exceptionally useful as synthetic intermediates because the N-oxide group fundamentally alters the reactivity of the pyridine ring. wikipedia.orgresearchgate.net It activates the ring toward both electrophilic and nucleophilic substitution, particularly at the C-2 and C-4 positions, which are relatively unreactive in the parent pyridine. This activation allows for the introduction of a wide range of functional groups, which can be followed by deoxygenation to yield the desired substituted pyridine. wikipedia.org

Precursors in the Synthesis of Heterocyclic Scaffolds

The enhanced reactivity of pyridine N-oxides makes them ideal precursors for the synthesis of more complex heterocyclic scaffolds. researchgate.netresearchgate.net By facilitating C-H bond activation and functionalization, they serve as building blocks for a variety of substituted pyridines that are themselves key components of larger molecular frameworks. researchgate.net

For example, palladium-catalyzed direct arylation of pyridine N-oxides can be achieved with high regioselectivity at the 2-position using aryl bromides. The resulting 2-arylpyridine N-oxide can then be easily deoxygenated to furnish the 2-arylpyridine. researchgate.net This methodology provides a streamlined route to biaryl heterocyclic systems that are common in various functional molecules. Similarly, other transition-metal-catalyzed reactions can introduce alkenyl and other groups. researchgate.net This strategic functionalization is a powerful tool for constructing complex molecular architectures from a simple pyridine starting material via its N-oxide derivative.

Applications in Agrochemical and Industrial Chemical Production

The pyridine ring is a "privileged scaffold" that is frequently found in a vast array of agrochemicals, including herbicides, insecticides, and fungicides. nih.govresearchgate.netagropages.com Its derivatives are critical to the agricultural industry due to their high efficacy and tailored biological activities. agropages.comnih.gov Pyridine-based pesticides are considered a cornerstone of modern crop protection, with many fourth-generation products containing this heterocyclic core. agropages.com

Compounds like 3-(Dimethylamino)-4-nitropyridine 1-oxide represent functionalized intermediates that could be used in the synthesis of new, highly active agrochemical products. The substitution pattern—containing both an electron-donating (dimethylamino) and an electron-withdrawing (nitro) group, along with the N-oxide—provides multiple reactive sites for further chemical modification. This allows for the systematic derivatization to create libraries of novel compounds for screening as potential agrochemicals. For instance, 2-chloropyridine (B119429) N-oxide is a known precursor to the fungicide zinc pyrithione, highlighting the industrial relevance of N-oxides as intermediates. wikipedia.org

Non-Linear Optical (NLO) Properties of Related Nitropyridine N-Oxides (e.g., 3-methyl 4-nitropyridine (B72724) 1-oxide)

Organic molecules with large second-order hyperpolarizability (β) are of significant interest for applications in optoelectronics and photonics, including frequency doubling and optical switching. Nitropyridine N-oxides, which feature a strong donor-π-acceptor motif, are a well-studied class of NLO materials.

A closely related compound, 3-methyl-4-nitropyridine (B157339) 1-oxide (POM), is a canonical example of a molecule with excellent NLO properties. acs.orgnih.gov The structure of POM incorporates an electron-donating N-oxide group and an electron-withdrawing nitro group, which are crucial for creating a large ground-state dipole moment and significant charge transfer upon excitation, leading to a high β value.

Electronic structure analyses of POM and the parent 4-nitropyridine N-oxide (NPO) have been performed to understand the origin of their NLO activity. acs.org These studies confirm that the electronic arrangement, with an electron-deficient hydrocarbon midsection between electron-rich functional groups (the N-oxide and nitro groups), is key to its properties. acs.org The specific placement of substituents on the pyridine N-oxide ring allows for the fine-tuning of these NLO properties.

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 4-(Dimethylamino)pyridine | DMAP |

| 3-Methyl-4-nitropyridine 1-oxide | POM |

| 4-Nitropyridine N-oxide | NPO |

| 2-Chloropyridine N-oxide | - |

Conclusion and Future Research Trajectories

Summary of Key Research Findings and Methodological Advancements

Research on 3-(Dimethylamino)-4-nitropyridine 1-oxide and analogous substituted pyridine (B92270) N-oxides has primarily focused on their utility as versatile intermediates in organic synthesis. The N-oxide group activates the pyridine ring for both electrophilic and nucleophilic substitution, a duality not as readily available to the parent pyridine. nih.gov Specifically, the presence of the 4-nitro group renders the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its reactivity profile.

Methodological advancements have centered on leveraging this reactivity for the construction of complex heterocyclic systems. The displacement of the nitro group by various nucleophiles (e.g., amines, alkoxides, thiolates) provides a reliable method for introducing diverse functionalities at the 4-position. Furthermore, the N-oxide moiety itself can be a synthetic handle; its deoxygenation allows for the synthesis of 3-(Dimethylamino)-4-substituted pyridines, which are otherwise challenging to prepare. While less explored for this specific molecule, research on other pyridine N-oxides has demonstrated their capacity for C-H functionalization at the 2-position, cycloaddition reactions, and rearrangements, highlighting a broader synthetic potential. scripps.eduresearchgate.net

Unexplored Reactivity and Synthetic Opportunities for this compound

Despite its utility in SNAr reactions, the full reactive potential of this compound remains largely untapped. Several areas present significant opportunities for new discoveries:

Reactivity at C2 and C6: While the 4-position is activated for nucleophilic attack, the combined electronic effects of the substituents may also modulate the reactivity of the C2 and C6 positions. Systematic studies involving a broader range of nucleophiles and reaction conditions could uncover novel substitution patterns.

Metal-Catalyzed Cross-Coupling: The pyridine N-oxide framework can serve as a ligand for transition metals. researchgate.net Investigating the participation of this compound in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) could open pathways to novel biaryl compounds and other complex architectures. The N-oxide could act as a directing group or be used as an internal oxidant.

Radical and Photochemical Reactions: The nitroaromatic system is known to participate in single-electron transfer (SET) processes. chemrxiv.org Exploring the photochemical and radical-mediated reactions of this compound could lead to unprecedented C-H functionalization or annulation strategies. For instance, photoinduced reactions of 4-nitropyridine (B72724) 1-oxide with piperidine have been shown to accelerate nucleophilic substitution.

A summary of known and potential reaction types is presented in the table below.

| Reaction Type | Status | Potential Applications |

| Nucleophilic Aromatic Substitution (at C4) | Well-Established | Synthesis of diverse 4-substituted pyridines. |

| Deoxygenation of N-Oxide | Established | Access to substituted pyridine derivatives. |

| Metal-Catalyzed Cross-Coupling | Unexplored | Synthesis of complex biaryls and functionalized heterocycles. |

| Photochemical/Radical Reactions | Unexplored | Novel C-H functionalization and annulation strategies. |

| Cycloaddition Reactions | Unexplored | Construction of novel fused heterocyclic systems. |

Potential for Novel Catalytic Systems Based on Substituted Pyridine N-Oxides

Pyridine N-oxides have emerged as a versatile class of organocatalysts and ligands in asymmetric catalysis. nih.gov Their ability to act as mild Lewis bases and powerful electron-pair donors allows them to activate a variety of reagents, notably organosilicon compounds. nih.govmdpi.com The electronic properties of this compound make it an intriguing candidate for catalyst development.

Asymmetric Allylation and Aldol Reactions: Chiral pyridine N-oxides have been successfully employed as catalysts in these transformations. nih.govmdpi.com Derivatives of the title compound, incorporating a chiral element, could offer unique selectivity profiles.

Oxidation Catalysis: Pyridine N-oxides can act as oxidants or as ligands in metal-catalyzed oxidation reactions. nih.gov The specific electronic tuning of this compound could lead to catalysts with novel reactivity or selectivity in processes like C-H oxidation or epoxidation.

Hydrogen Atom Transfer (HAT) Catalysis: Recent research has shown that pyridine N-oxides can function as effective photoinduced HAT catalysts for site-selective C-H functionalization. chemrxiv.orgbohrium.com The electronic push-pull nature of this compound could be exploited to fine-tune the thermodynamics and kinetics of such catalytic cycles.

Interdisciplinary Research Avenues Involving Advanced Materials and Computational Design

The distinct electronic and structural features of this compound suggest potential applications beyond traditional synthesis, particularly in materials science and computational chemistry.

Advanced Materials: The significant charge separation inherent in the molecule, arising from the powerful donor and acceptor groups on the pyridine N-oxide core, suggests potential for applications in nonlinear optics (NLO). Similar "push-pull" aromatic systems are known to exhibit large hyperpolarizabilities. Furthermore, incorporating this moiety into polymers could create materials with unique electronic, optical, or catalytic properties. nih.gov Covalent organic frameworks (COFs) featuring pyridine N-oxide ylides have been explored for their ability to stabilize biradical species, an area where derivatives of this compound could be investigated. researchgate.net

Computational Design: Modern computational methods, such as Density Functional Theory (DFT), can provide deep insights into the structure, reactivity, and electronic properties of molecules. researchgate.net For this compound, computational studies can be employed to:

Predict unexplored reactivity patterns and guide experimental design.

Calculate N-O bond dissociation enthalpies to assess its potential as an oxygen transfer agent. nih.gov

Model its interaction with metal centers to design novel catalysts and ligands.

Screen for potential applications in materials science by calculating properties like dipole moments and hyperpolarizabilities.

By combining synthetic exploration with computational modeling, the full potential of this versatile chemical entity can be systematically unlocked, paving the way for new discoveries in catalysis, materials science, and synthetic methodology.

Q & A

Q. How can electronic transitions in 3-(Dimethylamino)-4-nitropyridine 1-oxide be characterized experimentally?

Methodological Answer: Electronic transitions are typically analyzed using UV-Vis spectroscopy and electron spin resonance (ESR). For nitropyridine derivatives, UV spectra in solvents like DMSO or acetonitrile reveal absorption bands in the 300–500 nm range, corresponding to π→π* and n→π* transitions. ESR spectroscopy is critical for studying anion radicals generated via metal reduction (e.g., sodium amalgam). Assignments of transitions should cross-reference experimental data with semiempirical quantum mechanical calculations (e.g., the R method) to validate band origins .

Q. What are the standard protocols for synthesizing derivatives of this compound?

Methodological Answer: Derivatives are synthesized via nucleophilic aromatic substitution or coupling reactions. For example:

- Step 1: React 4-nitropyridine 1-oxide with alkyl/aryl halides in polar aprotic solvents (e.g., CH₃CN) under reflux (80°C, 2–4 hours).

- Step 2: Purify crude products via flash chromatography (EtOAc/hexane gradients) and confirm purity using TLC and ¹H NMR.

- Key Example: 3-(Hexyl-2-methoxyphenoxy)-4-nitropyridine 1-oxide was synthesized with 60% yield using NaOH-mediated coupling .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Disposal: Incinerate dissolved in a combustible solvent using a chemical incinerator with afterburner/scrubber .

- PPE: Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact.

- Transport: Classified as UN 2811 (Toxic Solid, Organic), Packing Group III .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical electronic transition data?

Methodological Answer: Semiempirical methods (e.g., PPP, CNDO/S) calculate transition energies and oscillator strengths. Discrepancies arise from solvent effects or incomplete basis sets. To reconcile:

- Adjust parameters (e.g., dielectric constant) to account for solvent polarity.

- Compare calculated hyperfine splitting (hfs) constants with ESR data for radical species .

- Example: For 4-nitropyridine 1-oxide, solvent-dependent ESR shifts were attributed to ion-pair formation .

Q. How can conflicting mutagenicity data in different biological models be addressed?

Methodological Answer: Conflicts arise due to metabolic activation differences. To resolve:

- Use repair-deficient bacterial strains (e.g., E. coli WP2) or mammalian cell lines (e.g., CHO-K1) to assess direct DNA damage.

- Compare results with pro-mutagenic analogs (e.g., 4-nitroquinoline 1-oxide) and control for nitroreductase activity .

- Key Finding: 4-Nitropyridine 1-oxide showed higher mutagenicity in Salmonella TA1535 than TA100, suggesting base-pair substitution specificity .

Q. How can regioselective functionalization of the pyridine ring be optimized?

Methodological Answer: Regioselectivity is controlled by electronic and steric factors:

- Electron-Deficient Rings: Nitro and N-oxide groups direct electrophiles to meta/para positions.

- Coupling Reactions: Use bulky ligands (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings at less hindered sites.

- Table: Reaction conditions for 3-substituted derivatives:

| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Nitropyridine 1-oxide | 2-Methoxyphenol | CH₃CN | 80 | 60 |

Q. How do solvent effects influence ESR hyperfine splitting constants in anion radicals?

Methodological Answer: Solvent polarity alters ion-pair dynamics, impacting hfs constants. For 4-nitropyridine 1-oxide anion radicals:

- In polar solvents (DMSO), free ions dominate, simplifying ESR spectra.

- In low-polarity solvents (THF), ion pairs form, splitting signals due to counterion interactions.

- Example: hfs constants for nitro group protons vary by 0.2–0.5 G between DMSO and THF .

Q. What electrochemical methods characterize the redox behavior of this compound?

Methodological Answer: Cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) reveals reduction potentials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.